molecular formula C12H20ClN B10765870 Phenethylamine, alpha-methyl-N-propyl-, hydrochloride CAS No. 26640-61-9

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride

Cat. No.: B10765870
CAS No.: 26640-61-9
M. Wt: 213.75 g/mol
InChI Key: NSSZJVPOQFTJGR-UHFFFAOYSA-N
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Description

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is a chemical compound belonging to the phenethylamine class This compound is known for its structural similarity to amphetamines and other psychoactive substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride typically involves the alkylation of phenethylamine with a suitable alkyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenethylamine backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a central nervous system stimulant.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2). This leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in enhanced neurotransmission.

Comparison with Similar Compounds

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is structurally similar to other phenethylamines, such as:

    Amphetamine: Both compounds share a phenethylamine backbone but differ in their alkyl substituents.

    Methamphetamine: Similar to amphetamine, methamphetamine has a different substitution pattern on the phenethylamine core.

    β-Methylphenethylamine: This compound is a positional isomer of amphetamine and shares similar pharmacological properties.

Properties

IUPAC Name

1-phenyl-N-propylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSZJVPOQFTJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51799-32-7 (Parent)
Record name Phenethylamine, alpha-methyl-N-propyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90949474
Record name N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26640-61-9
Record name Phenethylamine, alpha-methyl-N-propyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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